molecular formula C10H5F3N2O4 B2478548 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 2060061-45-0

5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2478548
CAS No.: 2060061-45-0
M. Wt: 274.155
InChI Key: MQROVOCYUYZSOT-UHFFFAOYSA-N
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Description

5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5F3N2O4 and its molecular weight is 274.155. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives exhibit various biological activities. Studies on the antimicrobial, anti-inflammatory, and antiproliferative activities of these compounds have shown promising results. For instance, derivatives of nitroindole-2-carbohydrazides, which are related to this compound, have demonstrated moderate to good antiproliferative activity in vitro (Narayana et al., 2009).

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to this compound have been extensively studied. For example, research has focused on the synthesis of the aqueous solution chemistry of the food-derived carcinogen model N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, which shares structural similarities with the subject compound (Rajagopal et al., 2003).

Non-Linear Optical Properties

Research into the non-linear optical properties of compounds related to this compound has shown potential applications in this field. For instance, carboxylic acid-substituted indoles with nitro-substituted benzoic acids have been synthesized and tested for second-order non-linear optical properties (Lynch et al., 1998).

Biological Activity as Building Blocks

Compounds containing the trifluoromethyl group, similar to this compound, are valuable as building blocks for biologically active molecules. Their synthesis through modern organometallic methods has been a subject of interest, highlighting their potential in the development of new medicinal compounds (Leconte & Ruzziconi, 2002).

Interaction with Biological Molecules

Studies have also been conducted on the interaction between similar nitro-indole compounds and biological molecules like bovine hemoglobin. This research contributes to a better understanding of how these compounds interact with proteins, which is crucial for their potential application in medicinal chemistry (Jian, 2009).

Corrosion Inhibition

Research into 5-nitro isatin derivatives, which are structurally related to this compound, has shown their potential as corrosion inhibitors. This application is significant in industrial contexts where corrosion protection is crucial (Ahmed, 2018).

Properties

IUPAC Name

5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)6-3-5(15(18)19)1-4-2-7(9(16)17)14-8(4)6/h1-3,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQROVOCYUYZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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